molecular formula C6H6ClN3O B15055584 5-Amino-4-chloronicotinamide

5-Amino-4-chloronicotinamide

Cat. No.: B15055584
M. Wt: 171.58 g/mol
InChI Key: RBSKRAUNKSDWHR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Amino-4-chloronicotinamide can be achieved through various synthetic routes. One common method involves the reaction of 4-chloronicotinic acid with ammonia, followed by chlorination and subsequent amination . The reaction conditions typically involve the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

5-Amino-4-chloronicotinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide .

    Oxidation: The compound can be oxidized to form 5-amino-4-chloronicotinic acid using strong oxidizing agents.

    Reduction: Reduction of this compound can yield 5-amino-4-chloronicotinylamine.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 4-chloro position, leading to a wide range of derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .

Comparison with Similar Compounds

5-Amino-4-chloronicotinamide can be compared with other similar compounds, such as 5-Amino-4-bromonicotinamide and 5-Amino-4-iodonicotinamide . These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and biological activity.

    5-Amino-4-bromonicotinamide: This compound has a bromine atom instead of chlorine, which can affect its reactivity in substitution reactions.

    5-Amino-4-iodonicotinamide: The presence of an iodine atom can enhance the compound’s ability to participate in certain types of chemical reactions, such as oxidative addition.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

5-amino-4-chloropyridine-3-carboxamide

InChI

InChI=1S/C6H6ClN3O/c7-5-3(6(9)11)1-10-2-4(5)8/h1-2H,8H2,(H2,9,11)

InChI Key

RBSKRAUNKSDWHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)N)Cl)C(=O)N

Origin of Product

United States

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